

The Discovery and Synthesis of VU0134992: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **VU0134992**, a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1] **VU0134992** has emerged as a critical pharmacological tool for probing the physiological and pathological roles of Kir4.1 and as a potential therapeutic agent for conditions such as hypertension.[1]

Introduction

The inward-rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a crucial regulator of potassium homeostasis and cellular excitability in various tissues, including the kidneys, brain, and inner ear. Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting. The development of selective pharmacological modulators for Kir4.1 has been a significant challenge, hindering the exploration of its full therapeutic potential.[1] **VU0134992** was identified through a high-throughput screening of a large chemical library as a potent and selective small-molecule inhibitor of Kir4.1.[2][3]

Discovery

VU0134992, chemically known as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was discovered through a high-throughput screen of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library.[2][3] The screening



utilized a fluorescence-based thallium flux assay to identify modulators of homomeric Kir4.1 channels.[4]

Chemical Synthesis

The synthesis of **VU0134992** has been reported, and a generalized synthetic scheme is understood to be available in the supplementary materials of the primary discovery publication. While the specific, step-by-step synthetic protocol from the initial screening is proprietary, the general chemical structure is well-defined.[2]

Chemical Properties of VU0134992[5][6][7]

Property	Value
IUPAC Name	2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Molecular Formula	C20H31BrN2O2
Molecular Weight	411.38 g/mol
CAS Number	755002-90-5
Purity	≥98% (HPLC)
Solubility	Soluble to 100 mM in DMSO and ethanol
Storage	Store at -20°C

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[7] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate 158 and isoleucine 159.[3][7] By interacting with these residues, **VU0134992** obstructs the ion conduction pathway, thereby preventing the flow of potassium ions.[7]

Signaling Pathway in the Kidney



In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key component of the machinery that regulates sodium and potassium balance.[1] The diuretic and natriuretic effects of **VU0134992** are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[1] Inhibition of the basolateral Kir4.1 channel by **VU0134992** is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, resulting in reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated, and its activity is reduced, leading to decreased sodium reabsorption and increased excretion of sodium and water.[1]



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Proposed signaling pathway for VU0134992-mediated diuresis.

Quantitative Data

The inhibitory potency and selectivity of **VU0134992** have been extensively characterized using various in vitro assays.

Table 1: In Vitro Inhibitory Activity of **VU0134992**[5][6][7][8]

Target	Assay Method	IC ₅₀ (μM)	Notes
Homomeric Kir4.1	Whole-Cell Patch- Clamp	0.97	Measured at -120 mV
Heteromeric Kir4.1/5.1	Whole-Cell Patch- Clamp	9.0	Approximately 9-fold selectivity for Kir4.1

Table 2: Selectivity Profile of **VU0134992** in Thallium Flux Assays[5][6][8]



Kir Channel Subtype	Activity
Kir1.1, Kir2.1, Kir2.2	>30-fold selectivity (no significant activity)
Kir2.3, Kir6.2/SUR1, Kir7.1	Weakly active
Kir3.1/3.2, Kir3.1/3.4, Kir4.2	Equally active

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1]

- Objective: To determine the IC₅₀ of **VU0134992** for Kir4.1 channels.[9]
- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1]
- Solutions:[7]
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
- Procedure:[1][7][9]
 - Culture HEK293 cells expressing Kir4.1 on glass coverslips.
 - Place a coverslip in the recording chamber and perfuse with the external solution.
 - \circ Form a high-resistance (>1 G Ω) seal between the patch pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell membrane potential at a holding potential of -80 mV.

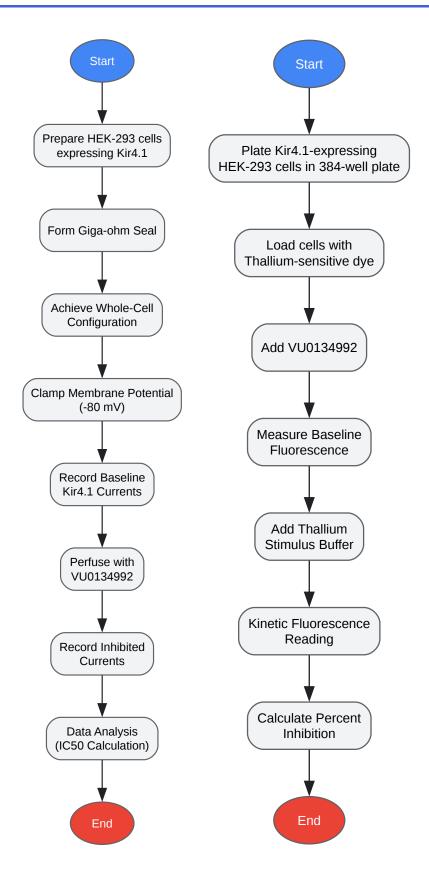






- Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.
- Record baseline currents.
- Perfuse the chamber with various concentrations of VU0134992 and record the currents.
- \circ Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.





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- To cite this document: BenchChem. [The Discovery and Synthesis of VU0134992: A
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